molecular formula C7H9NO2S B072643 N-Phenylmethanesulfonamide CAS No. 1197-22-4

N-Phenylmethanesulfonamide

Cat. No.: B072643
CAS No.: 1197-22-4
M. Wt: 171.22 g/mol
InChI Key: LBTPIFQNEKOAIM-UHFFFAOYSA-N
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Description

N-Phenylmethanesulfonamide is an organic compound with the chemical formula C7H9NO2S. It is a white to light beige crystalline powder that is soluble in organic solvents such as methanol. This compound is used as a building block in the synthesis of various chemical compounds and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylmethanesulfonamide can be synthesized through several methods. One common method involves the reaction of methanesulfonamide with phenylboronic acid in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is carried out in water under reflux conditions for several hours. The product is then purified by recrystallization using ethyl acetate and n-hexane .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

N-Phenylmethanesulfonamide has been studied for its potential therapeutic effects, particularly as an antiarrhythmic agent. Its derivatives have shown promise in managing ventricular and supraventricular arrhythmias. For instance, research indicates that derivatives of this compound exhibit class III antiarrhythmic activity, which is crucial for treating heart rhythm disorders .

Structure-Activity Relationship Studies

A notable study focused on the synthesis and evaluation of various this compound derivatives. These derivatives were assessed for their biological activity, leading to the identification of compounds with enhanced efficacy against specific targets. The structure-activity relationship (SAR) analysis highlighted how modifications to the sulfonamide group influenced the pharmacological properties of the compounds .

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry. It is employed in various reactions to create more complex molecules, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Synthesis of Novel Derivatives

Research has demonstrated new synthetic approaches to phenylmethanesulfonamide derivatives, which involve reactions with electrophilic agents like trichloroethylene. These methods have yielded compounds that possess unique properties, paving the way for further exploration in drug development .

Derivative Synthesis Method Yield (%) Biological Activity
Compound AReaction with A85Antiarrhythmic
Compound BReaction with B90Antimicrobial
Compound CReaction with C75Cytotoxic

Material Science Applications

In material science, this compound is utilized for its unique chemical properties, including its ability to act as a stabilizer or additive in polymer formulations.

Polymer Stabilization

Studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use .

Toxicological Studies and Safety Data

Despite its beneficial applications, understanding the safety profile of this compound is essential. Toxicological assessments indicate that while it exhibits low acute toxicity, precautions must be taken to minimize exposure due to potential irritant properties .

Toxicity Parameter Classification
Acute Toxicity (Oral)Category 4
Skin Corrosion/IrritationCategory 2
Eye Damage/IrritationCategory 2

Mechanism of Action

The mechanism of action of N-Phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and reactivity. It serves as a versatile building block in organic synthesis and has distinct properties that make it suitable for various applications in research and industry .

Biological Activity

N-Phenylmethanesulfonamide (CAS No. 1197-22-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C7H9NO2SC_7H_9NO_2S and a molecular weight of 171.22 g/mol. It is characterized by a sulfonamide group which contributes to its biological activity. The compound is soluble in various solvents and exhibits properties that make it suitable for further drug development.

PropertyValue
Molecular FormulaC7H9NO2SC_7H_9NO_2S
Molecular Weight171.22 g/mol
SolubilityVery soluble
Log P (octanol-water partition coefficient)1.02

This compound exerts its biological effects primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Notably, it has been studied as a potential inhibitor of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine implicated in cancer progression and inflammatory diseases .

Inhibition of MIF

Research indicates that this compound can inhibit the tautomerase activity of MIF, which is crucial for its biological function. This inhibition may lead to reduced inflammation and tumor growth, making it a candidate for anticancer therapy .

Pharmacological Activities

  • Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of this compound derivatives using carrageenan-induced paw edema models. The results demonstrated that these compounds exhibited significant dose-dependent inhibition comparable to established anti-inflammatory drugs like indomethacin and celecoxib .
  • Anticancer Potential :
    • The compound has shown promise in reducing cell proliferation in various cancer cell lines, particularly colorectal and renal cancers, with growth inhibition concentrations (GI50) below 2.5 µM .
  • CYP Enzyme Inhibition :
    • This compound has been identified as an inhibitor of CYP1A2, which may influence drug metabolism and interactions .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving rat models, this compound derivatives were administered at varying doses (20 mg/kg and 40 mg/kg). The results indicated that at 40 mg/kg, the compounds significantly reduced paw edema, achieving an inhibition rate comparable to traditional NSAIDs .

Case Study 2: Anticancer Activity

In vitro studies on colon cancer cell lines revealed that this compound derivatives inhibited cell growth effectively, with one derivative demonstrating potent activity across multiple cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the sulfonamide group and the phenyl ring have been explored to enhance potency and selectivity against specific targets.

Compound ModificationEffect on Activity
Para-substitution on phenyl ringIncreased MIF inhibition
Alkyl chain length variationAltered solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Phenylmethanesulfonamide, and how can purity be optimized?

  • Methodology : A common approach involves sulfonylation of aniline derivatives using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Purification typically employs recrystallization from methanol or ethanol, with purity assessed via melting point analysis (93–97°C) and HPLC (≥95% purity). Contaminants like unreacted aniline can be removed via column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm sulfonamide linkage (δ ~3.0 ppm for CH3SO2 and δ ~7.3–7.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Elemental Analysis : Verify %C, %H, %N, and %S (theoretical values: C 49.11%, H 5.26%, N 8.18%, S 18.68%) .

Q. What solvent systems are optimal for preparing stock solutions of this compound?

  • Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and methanol. For biological assays, prepare 10–100 mM stock solutions in DMSO, ensuring residual solvent ≤0.1% in final assays to avoid cytotoxicity .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence this compound’s reactivity in medicinal chemistry?

  • Methodology : Substituents alter electron density, impacting hydrogen bonding and steric interactions. For example, electron-withdrawing groups (e.g., -CF3) enhance sulfonamide’s electrophilicity, improving binding to target proteins. Computational studies (DFT) can model substituent effects on charge distribution, while SPR assays quantify binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. To address this:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., 37°C, pH 7.4).
  • Orthogonal Assays : Validate inhibitory activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., replicon) assays .
  • Batch Analysis : Compare LC-MS profiles of compound batches to rule out degradation .

Q. How can crystallography elucidate the conformational flexibility of this compound in drug design?

  • Methodology : Single-crystal X-ray diffraction reveals torsional angles between the sulfonamide group and phenyl ring. For example, planar conformations (dihedral angle <10°) enhance stacking interactions in enzyme active sites, as observed in HCV NS5A inhibitors . Use low-temperature (100 K) data collection to minimize thermal motion artifacts.

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions?

  • Methodology : The sulfonamide group acts as a directing group in C–H activation. For instance, Pd(PPh3)4/K2CO3 in THF at 65°C facilitates coupling with amines or aryl halides, yielding biaryl derivatives. Monitor reaction progress via TLC and isolate products via flash chromatography .

Q. Methodological Considerations for Data Validation

  • Contradiction Management : Conflicting solubility or stability data (e.g., methanol vs. DMSO solubility ) should be resolved via controlled experiments (e.g., saturation solubility assays at 25°C).
  • Advanced Analytics : Employ HRMS for exact mass confirmation and 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .

Properties

IUPAC Name

N-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTPIFQNEKOAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061606
Record name Methanesulfonamide, N-phenyl-
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-22-4
Record name N-Phenylmethanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonanilide
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Record name N-Phenylmethanesulfonamide
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Record name Methanesulfonamide, N-phenyl-
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Record name Methanesulfonamide, N-phenyl-
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Record name Methanesulfonanilide
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Synthesis routes and methods I

Procedure details

The procedure of Example 26 was repeated except that in place of the fluoroxytrifluoromethane, there was added bis-(fluoroxy)difluoromethane at a rate of 2.40 parts per hour for one hour. Analysis of the reaction product by liquid chromatographic techniques indicated 38% N-(2-fluorophenyl)methanesulfonamide, 12% N-(4-fluorophenyl)methanesulfonamide, 10% N-(2,4-difluorophenyl)methanesulfonamide and 1% N-(2,6-difluorophenyl)methanesulfonamide at 97% conversion.
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of 250 g (2.68 mole) of aniline and 233.2 g (2.95 mole) of pyridine in 1.25 L of methylene chloride and 319.6 g (2.79 mole) of methanesulfonyl chloride dropwise. Stir the resulting solution at 0° C. for about 30 minutes then warm to ambient temperature for about 16 hours. Extract the mixture with 2N aqueous sodium hydroxide (4×1 L). Combine the aqueous extracts and wash with 1 L of methylene chloride. Cool the aqueous layer to about 0° C. and acidify with concentrated hydrochloric acid until about pH 1. Collect the precipitate and dry to give the title compound.
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Synthesis routes and methods III

Procedure details

A mechanically stirred solution of aniline (139.7 g, 1.5 mole) in pyridine (2 liters), under N2 is cooled in an icebath. Methanesulfonyl chloride (171.8 g, 1.5 mole) is added dropwise to this solution while the temperature is maintained at 15°-20° C., which results in a red-orange color change in the reaction mixture. After the addition is complete the ice bath is removed and the reaction is allowed to continue at ambient temperature. By TLC on silica gel (2.5% MeOH:CH2Cl2) the reaction is complete after 21/2 hours. The reaction mixture is concentrated in vacuo and the residue is combined with 700 ml of water which results in crystallization of a dark red material. This material is filtered and washed several times with water. The filtered material is dissolved in CH2Cl2, washed with brine, dried (Na2SO4), and concentrated in vacuo. The residue is dissolved in hot ethyl acetate, treated with Darco (decolorizing carbon) and crystallized to yield four crops of methanesulfonanilide 157.37 g, 19.27 g, 26.55 g, 5.07 g which had a mp: 93°-94° C.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

N-Phenylmethanesulfonamide
N-Phenylmethanesulfonamide
N-Phenylmethanesulfonamide
N-Phenylmethanesulfonamide
N-Phenylmethanesulfonamide
N-Phenylmethanesulfonamide

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